3-butanoyl-6,8-dichloro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

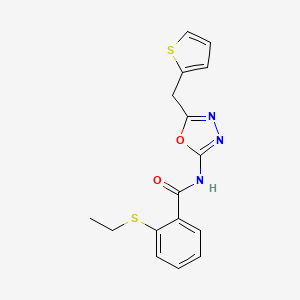

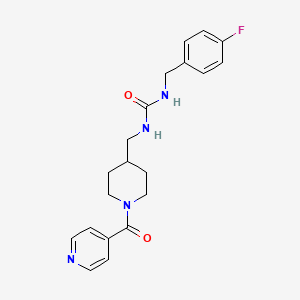

3-Butanoyl-6,8-dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C13H10Cl2O3 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have a simple structure and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of 2H/4H-chromenes, including 3-butanoyl-6,8-dichloro-2H-chromen-2-one, involves several routes . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis

The molecular structure of 3-butanoyl-6,8-dichloro-2H-chromen-2-one consists of a fused benzene and α-pyrone ring, with a butanoyl group and two chlorine atoms attached . The molecular weight of this compound is 285.12 .Chemical Reactions Analysis

The chemical reactions of 2H/4H-chromenes involve multiple mechanisms . The molecules containing the 2H/4H-chromene scaffold, such as 3-butanoyl-6,8-dichloro-2H-chromen-2-one, exhibit noteworthy potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-butanoyl-6,8-dichloro-2H-chromen-2-one include a molecular weight of 285.12 and a molecular formula of C13H10Cl2O3 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Applications

3-Butanoyl-6,8-dichloro-2H-chromen-2-one, as part of the broader family of chromenones, is involved in various synthetic and application-oriented research studies due to its structural similarity to core structures of significant pharmacological interest. Chromenones, including structures similar to 3-butanoyl-6,8-dichloro-2H-chromen-2-one, serve as core structures in secondary metabolites with considerable pharmacological importance. However, their natural occurrence in limited quantities necessitates synthetic methodologies for their production. Literature describes several protocols for the synthesis of chromenones, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization, showcasing their versatility in synthetic chemistry and potential applications in drug development and other fields (Mazimba, 2016).

Environmental and Biochemical Studies

Studies on chemicals like 3-butanoyl-6,8-dichloro-2H-chromen-2-one also extend to environmental and biochemical applications, reflecting the diverse utility of chromenones. For example, research on the downstream processing of biologically produced chemicals emphasizes the importance of efficient, green, and economical separation and purification techniques. Such studies are vital for the sustainable production of bio-based chemicals, including those structurally related to 3-butanoyl-6,8-dichloro-2H-chromen-2-one, highlighting the chemical's relevance in promoting environmentally friendly biochemical production processes (Xiu & Zeng, 2008).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on 3-butanoyl-6,8-dichloro-2H-chromen-2-one and other 2H/4H-chromenes could involve exploring their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This could aid in the design and development of potent leads of 2H/4H-chromene analogs for promising biological activities .

Eigenschaften

IUPAC Name |

3-butanoyl-6,8-dichlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3/c1-2-3-11(16)9-5-7-4-8(14)6-10(15)12(7)18-13(9)17/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZBPUZDOYEPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butanoyl-6,8-dichloro-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)